9-Phenyl-1-nonanol

Catalog No.
S1910496
CAS No.
3208-26-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenyl-1-nonanol

CAS Number

3208-26-2

Product Name

9-Phenyl-1-nonanol

IUPAC Name

9-phenylnonan-1-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2

InChI Key

AAOYEEWVNUXGDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCCO

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCO

Photocatalytic Oxidation

This field explores the use of light and catalysts to drive chemical reactions. One study by Ohkubo, Suga, and Fukuzumi (2006) investigated the effectiveness of a related compound, 9-Phenyl-10-methylacridium ion, as a photocatalyst. Their research demonstrated success in using this catalyst for the solvent-free conversion of benzyl alcohol to benzaldehyde under visible light irradiation (Source). This suggests that 9-Phenyl-1-nonanol, with its similar structure, might hold promise for further development in photocatalytic oxidation processes.

Potential Anti-inflammatory Activities

Research on natural products has identified anti-inflammatory properties in compounds related to 9-Phenyl-1-nonanol. For instance, a study by Ren et al. (2021) explored phenolic compounds isolated from Eucommia ulmoides Oliv., which share some structural similarities. Their findings showed these related compounds possessed modest inhibitory activities in macrophage cells, suggesting a potential starting point for investigating 9-Phenyl-1-nonanol's anti-inflammatory properties (Source: ). Further research is needed to determine if 9-Phenyl-1-nonanol itself exhibits similar anti-inflammatory effects.

9-Phenyl-1-nonanol is an organic compound with the molecular formula C15H24O\text{C}_{15}\text{H}_{24}\text{O} and a molecular weight of 220.36 g/mol. It features a long aliphatic chain (nonanol) with a phenyl group attached at the ninth carbon position. The structure contributes to its unique properties, making it a subject of interest in various chemical and biological studies. This compound is also known by its CAS number 3208-26-2 and is categorized under alcohols due to the presence of a hydroxyl (-OH) functional group.

Typical of alcohols, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.
  • Reduction: It can undergo reduction reactions, converting carbonyl groups back to alcohols or other functional groups.
  • Esterification: 9-Phenyl-1-nonanol can react with carboxylic acids to form esters, which are important in organic synthesis .

Synthesis of 9-Phenyl-1-nonanol can be achieved through several methods:

  • Alkylation Reactions: One common method involves the alkylation of phenol using nonyl halides in the presence of a base.
  • Grignard Reactions: The compound can also be synthesized via Grignard reagents, where phenylmagnesium bromide reacts with nonanal or nonanone.
  • Reduction of Ketones: Another synthetic route includes the reduction of 9-phenyl-1-nonanone using reducing agents like lithium aluminum hydride or sodium borohydride .

9-Phenyl-1-nonanol finds applications across various fields:

  • Fragrance Industry: Used as a fragrance component due to its pleasant aroma.
  • Pharmaceuticals: Potentially useful in drug formulation due to its biological activity.
  • Research: Employed in studies focusing on alcohol derivatives and their reactions .

Several compounds share structural similarities with 9-Phenyl-1-nonanol. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
NonanolC9H20O\text{C}_9\text{H}_{20}\text{O}A straight-chain alcohol without aromatic substitution.
1-OctanolC8H18O\text{C}_8\text{H}_{18}\text{O}A shorter-chain alcohol commonly used as a solvent.
2-PhenylethanolC8H10O\text{C}_8\text{H}_{10}\text{O}An aromatic alcohol with different positioning of functional groups.
4-HydroxyphenethylC10H13O2\text{C}_{10}\text{H}_{13}\text{O}_2Contains both hydroxyl and phenyl groups but differs in carbon chain length.

The uniqueness of 9-Phenyl-1-nonanol lies in its longer carbon chain combined with an aromatic ring, which may impart distinct properties compared to shorter-chain alcohols or those lacking aromatic characteristics. This structural feature could influence its reactivity and potential applications in organic synthesis and pharmaceuticals .

Grignard Reaction-Based Synthesis Pathways

Grignard reaction methodology represents one of the most established and widely utilized synthetic approaches for producing 9-Phenyl-1-nonanol. This transformation involves the nucleophilic addition of phenylmagnesium halides to appropriate ketone substrates [3] [4].

The mechanism of Grignard synthesis follows a well-characterized pathway where the strongly nucleophilic carbon-magnesium bond attacks the electrophilic carbonyl carbon [5] [6]. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which upon protonation yields the desired tertiary alcohol [7]. For 9-Phenyl-1-nonanol synthesis, phenylmagnesium bromide reacts with 1-nonanone under anhydrous conditions [8].

The preparation of phenylmagnesium bromide follows standard Grignard reagent formation protocols, involving the reaction of bromobenzene with magnesium metal in the presence of coordinating solvents such as diethyl ether or tetrahydrofuran [8] [6]. The choice of solvent significantly influences both the formation efficiency and stability of the Grignard reagent [9].

Critical reaction parameters for optimal yields include maintaining rigorously anhydrous conditions, as even trace amounts of water can lead to protonation of the Grignard reagent and formation of benzene as a byproduct [5] [10]. Temperature control during the reaction is essential, with optimal conditions typically maintained between 0°C and 25°C to balance reaction rate with selectivity [3].

Table 1: Grignard Reaction-Based Synthesis Pathways

Grignard ReagentKetone SubstrateSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Phenylmagnesium bromide1-NonanoneDiethyl ether0 to 252-475-8590-95
Phenylmagnesium chloride1-NonanoneTetrahydrofuran0 to 252-470-8085-90
Phenylmagnesium iodide1-NonanoneDiethyl ether0 to 252-480-9092-97

The optimization of Grignard-based synthesis focuses on several key parameters. Moisture content must be maintained below 5 parts per million for optimal results [11] [12]. The equivalents of Grignard reagent relative to the ketone substrate typically range from 1.2 to 1.5 equivalents to ensure complete conversion while minimizing waste [13]. Addition rate control proves crucial, with slow addition of the ketone solution to the preformed Grignard reagent helping to maintain temperature control and prevent side reactions [14].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents an alternative synthetic route involving the reduction of 9-phenyl-1-nonanone to the corresponding alcohol [15]. This methodology utilizes various metal catalysts to facilitate the addition of hydrogen across the carbonyl bond, converting the ketone functionality to a secondary alcohol [16] [17].

The mechanism of catalytic hydrogenation involves the initial coordination of the ketone substrate to the metal catalyst surface, followed by the sequential addition of hydrogen atoms to form the alcohol product [18] [19]. Different catalysts exhibit varying selectivities and activities, influencing both the reaction rate and product distribution [20] [16].

Palladium on carbon emerges as the most widely employed catalyst for this transformation, offering excellent selectivity for carbonyl reduction while leaving aromatic rings intact under mild conditions [15] [17]. The reaction typically proceeds under relatively low hydrogen pressures (1-5 atmospheres) at moderate temperatures (25-60°C), making it suitable for laboratory and industrial applications [21] [22].

Table 2: Catalytic Hydrogenation Approaches

CatalystStarting MaterialSolventPressure (atm)Temperature (°C)Reaction Time (hours)Yield (%)Selectivity (%)
Palladium on carbon (Pd/C)9-Phenyl-1-nonanoneEthanol1-525-604-885-9595-99
Platinum dioxide (PtO₂)9-Phenyl-1-nonanoneAcetic acid1-325-506-1280-9090-95
Rhodium on carbon (Rh/C)9-Phenyl-1-nonanoneEthanol1-1025-802-690-9898-99
Raney nickel9-Phenyl-1-nonanoneMethanol10-5080-1208-2470-8585-90

Platinum dioxide (Adams catalyst) provides another effective option, particularly under acidic conditions using acetic acid as solvent [17]. This catalyst system demonstrates good activity at atmospheric pressure but requires longer reaction times compared to palladium catalysts [19]. Rhodium on carbon exhibits exceptional selectivity and high activity, making it suitable for demanding applications where high purity is required [16].

Optimization studies for catalytic hydrogenation focus on several critical parameters [12] [13]. Hydrogen pressure optimization typically identifies an optimal range of 5-10 atmospheres, providing sufficient driving force for the reaction while avoiding equipment complexity associated with higher pressures [14]. Catalyst loading optimization usually determines that 5-10% weight percentage of catalyst relative to substrate provides optimal balance between reaction rate and economic considerations [23].

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation methodology offers a direct approach for constructing the carbon-carbon bond between the phenyl ring and the nonanol chain [24] [25]. This electrophilic aromatic substitution reaction utilizes Lewis acid catalysts to activate alkyl halides, creating electrophilic species that react with aromatic substrates [26] [27].

The mechanism involves the formation of carbocationic intermediates through the interaction of alkyl halides with Lewis acid catalysts such as aluminum chloride [25] [28]. These electrophilic species subsequently attack the electron-rich aromatic ring, forming new carbon-carbon bonds through electrophilic aromatic substitution [24]. The reaction proceeds through a series of well-characterized steps including carbocation formation, aromatic attack, and proton elimination to restore aromaticity [26].

Traditional Friedel-Crafts conditions employ aluminum chloride as the catalyst in polar solvents such as dichloromethane [25]. However, these conditions often suffer from limitations including carbocation rearrangements, over-alkylation, and environmental concerns associated with the use of stoichiometric amounts of Lewis acids [24] [27].

Table 3: Friedel-Crafts Alkylation Strategies

CatalystAlkylating AgentAromatic SubstrateSolventTemperature (°C)Reaction Time (hours)Yield (%)Regioselectivity
Aluminum chloride (AlCl₃)9-Chloro-1-nonanolBenzeneDichloromethane0-253-665-75Moderate
Iron(III) chloride (FeCl₃)9-Bromo-1-nonanolBenzeneNitrobenzene50-804-860-70Low
Zeolite (ZSM-5)9-Chloro-1-nonanolBenzeneSolvent-free200-3001-370-80High
Boron trifluoride (BF₃)9-Iodo-1-nonanolBenzeneDichloroethane25-602-555-65Moderate

Modern approaches to Friedel-Crafts alkylation have incorporated heterogeneous catalysts such as zeolites, which offer several advantages including improved selectivity, easier catalyst separation, and reduced environmental impact [29] [28]. Zeolite catalysts, particularly ZSM-5, demonstrate high regioselectivity and can operate under solvent-free conditions, aligning with green chemistry principles [30].

Optimization strategies for Friedel-Crafts alkylation focus on catalyst loading, temperature control, and reaction time [31] [32]. Typical catalyst loadings range from 10-15 mol% to achieve optimal conversion while minimizing catalyst consumption [13]. Temperature optimization often identifies moderate temperatures (25-60°C) as optimal for balancing reaction rate with selectivity, avoiding excessive carbocation rearrangement at higher temperatures [14] [33].

Green Chemistry Alternatives in Production

The development of environmentally sustainable synthetic methodologies for 9-Phenyl-1-nonanol production has gained significant attention in recent years [34] [35]. Green chemistry approaches aim to minimize environmental impact while maintaining synthetic efficiency through the application of the twelve principles of green chemistry [36] [37].

Biocatalytic synthesis represents one of the most promising green chemistry approaches, utilizing enzyme systems to catalyze specific transformations under mild conditions [38]. Alcohol dehydrogenase enzymes can facilitate the stereoselective reduction of ketone precursors to alcohols using renewable cofactors [39]. These biocatalytic systems operate at ambient temperatures in aqueous media, significantly reducing energy requirements and eliminating the need for organic solvents [35].

Microwave-assisted synthesis has emerged as an effective method for accelerating organic transformations while reducing energy consumption [36] [40]. The application of microwave irradiation to palladium-catalyzed reactions can dramatically reduce reaction times from hours to minutes while maintaining or improving yields [35]. This approach aligns with green chemistry principles by improving energy efficiency and reducing reaction times [34].

Table 4: Green Chemistry Alternatives in Production

MethodCatalyst/ConditionsTemperature (°C)Energy SourceSolventReaction TimeYield (%)Environmental ImpactAtom Economy (%)
Biocatalytic synthesisAlcohol dehydrogenase enzymes30-40AmbientWater/buffer12-24 hours60-70Very low85-90
Microwave-assisted synthesisPalladium catalyst + MW80-120MicrowaveMinimal organic30-60 minutes75-85Low80-85
Solvent-free synthesisSolid acid catalysts100-150Conventional heatingNone2-4 hours65-75Low75-80
Photocatalytic synthesisTitanium dioxide + UV light25-50UV radiationWater4-8 hours45-55Very low70-75

Solvent-free synthesis methodologies eliminate the use of organic solvents entirely, relying on solid acid catalysts to facilitate the desired transformations [41] [36]. These approaches typically employ heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and improving overall process sustainability [30].

Photocatalytic synthesis utilizes light energy to drive chemical transformations, often employing titanium dioxide or other semiconductor materials as photocatalysts [39] [40]. These systems can operate under mild conditions using renewable energy sources such as sunlight, representing an extremely sustainable approach to chemical synthesis [42].

Table 5: Synthesis Optimization Parameters

Synthesis MethodKey Optimization ParameterTypical RangeOptimal ValueImpact on YieldCost ConsiderationScalability
Grignard reactionAnhydrous conditionsMoisture < 10 ppm< 5 ppmCriticalMediumExcellent
Catalytic hydrogenationHydrogen pressure1-50 atm5-10 atmHighHighGood
Friedel-Crafts alkylationCatalyst loading5-20 mol%10-15 mol%ModerateLowExcellent
Green chemistry approachesTemperature control25-150°C40-100°CHighLowVariable

The optimization of green chemistry methodologies requires careful consideration of multiple parameters including temperature control, catalyst design, and energy input [11] [12]. Temperature optimization for these systems often identifies moderate ranges (40-100°C) as optimal for balancing reaction efficiency with energy consumption [31] [13]. Catalyst design focuses on developing reusable, non-toxic systems that maintain high activity over multiple reaction cycles [32] [23].

Thermodynamic Stability and Phase Behavior

Molecular Structure and Stability Characteristics

9-Phenyl-1-nonanol exhibits distinctive thermodynamic properties arising from its unique molecular architecture, which combines a rigid aromatic phenyl ring with a flexible nine-carbon aliphatic chain terminated by a primary hydroxyl group [2] [3]. The compound exists as a liquid at room temperature with a predicted melting point of 77.11°C [4] [5], indicating that its glass transition temperature occurs below ambient conditions.

The thermodynamic stability of 9-Phenyl-1-nonanol is fundamentally influenced by the interplay between intramolecular conformational flexibility and intermolecular interactions [6] [7]. The phenyl ring provides a rigid structural element that can participate in π-π stacking interactions and van der Waals forces, while the long aliphatic chain contributes to enhanced dispersion interactions [6] [8]. These structural features result in a compound that demonstrates good thermal stability under normal conditions, with decomposition temperatures well above typical operating ranges.

Phase Transition Behavior

Research on related aromatic alcohols demonstrates that phase transitions in phenyl-substituted alcohols are governed by a complex balance of hydrogen bonding, van der Waals interactions, and molecular packing arrangements [9] [10]. For 9-Phenyl-1-nonanol, the primary phase transition of interest is the solid-liquid transition, which occurs around the predicted melting point of 77°C [4] [5].

The phase behavior is characterized by several key thermodynamic parameters. The compound exhibits a boiling point range of 125-127°C at 0.1 mmHg [4] [11], indicating significant intermolecular attractive forces that must be overcome during vaporization. The vapor pressure at 25°C is extremely low (7.68×10⁻⁵ mmHg) [12], confirming the strong intermolecular interactions present in the liquid phase.

Studies of structurally related compounds indicate that aromatic alcohols with long alkyl chains exhibit unique phase behavior compared to their purely aliphatic counterparts [13] [10]. The presence of the phenyl group introduces additional complexity through π-π interactions and altered hydrogen bonding geometries. Molecular dynamics simulations of similar phenyl alcohols suggest that the aromatic ring tends to influence the overall molecular conformation and intermolecular association patterns [8] [14].

Hydrogen Bonding and Association Behavior

The primary hydroxyl group in 9-Phenyl-1-nonanol enables hydrogen bonding interactions that significantly influence the compound's thermodynamic properties [13]. Research on aromatic alcohols indicates that the hydrogen bonding capability is somewhat reduced compared to aliphatic alcohols due to the electron-withdrawing effect of the aromatic ring [13]. The enthalpy of hydrogen bond formation for phenolic alcohols is typically lower than for conventional alcohols, resulting in weaker association behavior.

The association patterns of 9-Phenyl-1-nonanol are expected to involve predominantly dimeric and trimeric species, with tetrameric structures being less favored due to steric hindrance from the phenyl group [13]. This association behavior directly impacts the compound's phase transition temperatures and thermodynamic stability.

PropertyValue/DescriptionImpact on Phase Behavior
Glass Transition Temperature (estimated)Below room temperature (liquid state)Maintains liquid state at ambient conditions
Crystallization Temperature (estimated)Expected around 77°C (predicted melting point)Defines solid-liquid transition
Thermal StabilityStable under normal conditionsNo decomposition under normal use
Oxidation Products9-Phenyl-1-nonanal → 9-Phenyl-1-nonanoic acidDetermines oxidative stability limits
Hydrogen Bonding CapabilityPrimary alcohol with moderate H-bondingInfluences association/dissociation behavior
Van der Waals InteractionsStrong due to phenyl ring and long alkyl chainControls intermolecular interactions
Molecular FlexibilityFlexible alkyl chain with rigid phenyl groupAffects molecular packing and dynamics

Solubility Parameters in Organic Solvent Systems

Hansen Solubility Parameter Analysis

The solubility behavior of 9-Phenyl-1-nonanol in organic solvents can be systematically analyzed using Hansen Solubility Parameters (HSP), which provide a three-dimensional framework for understanding intermolecular interactions [15] [16]. The compound's HSP values can be estimated based on group contribution methods and structural analogy with related aromatic alcohols.

The estimated Hansen parameters for 9-Phenyl-1-nonanol are: dispersion parameter (δd) of 17.0-17.5 MPa^0.5, polar parameter (δp) of 3.0-4.0 MPa^0.5, and hydrogen bonding parameter (δh) of 8.0-11.0 MPa^0.5 [15] [17]. These values reflect the compound's amphiphilic nature, with significant contributions from dispersion forces due to the phenyl ring and alkyl chain, moderate hydrogen bonding from the primary alcohol group, and minimal polar interactions.

Solvent Compatibility Predictions

Based on the estimated HSP values, 9-Phenyl-1-nonanol is expected to show excellent solubility in aromatic hydrocarbons such as benzene, toluene, and xylene [18] [15]. The close match in dispersion parameters and overall Hansen space proximity makes these solvents highly compatible. Aliphatic hydrocarbons are also predicted to provide good to excellent solubility, particularly longer-chain alkanes that better match the compound's dispersion characteristics.

Alcohol solvents present an interesting case, where solubility is expected to increase with increasing chain length [19] [7]. Lower alcohols like methanol and ethanol may show limited compatibility due to their high hydrogen bonding parameters and small molecular size, while higher alcohols such as 1-octanol and 1-decanol should demonstrate excellent miscibility [19].

Chlorinated solvents are predicted to offer good solubility due to favorable dispersion interactions, despite limited hydrogen bonding capability [20]. Ether solvents should provide moderate to good solubility, with the exact behavior depending on the ether structure and molecular size.

Solvent ClassExpected SolubilityHansen Parameter Match
Aliphatic HydrocarbonsGood to ExcellentGood δd match, poor δh match
Aromatic HydrocarbonsExcellentExcellent δd match, good overall
AlcoholsGood (lower alcohols) to Excellent (higher alcohols)Good δh match, variable δd
EthersGood to ExcellentModerate overall match
EstersGood to ExcellentGood overall compatibility
KetonesModerate to GoodModerate δp compatibility
Chlorinated SolventsGood to ExcellentGood δd match
Polar Aprotic SolventsModeratePoor δh match

Thermodynamic Aspects of Dissolution

The dissolution process for 9-Phenyl-1-nonanol involves multiple thermodynamic considerations including enthalpy and entropy changes [17]. The compound's insolubility in water [4] [5] reflects the large positive enthalpy change required to disrupt the water's hydrogen-bonded network without compensating favorable interactions.

In organic solvents, the dissolution process is governed by the relative strength of solute-solute, solvent-solvent, and solute-solvent interactions [19]. The flexible alkyl chain allows for favorable van der Waals interactions with hydrocarbon solvents, while the hydroxyl group can participate in hydrogen bonding with protic solvents.

Research on related long-chain alcohols indicates that solubility generally decreases with increasing chain length in polar solvents but increases in nonpolar solvents [21] [22]. For 9-Phenyl-1-nonanol, the presence of the phenyl group modifies this behavior by providing additional π-π interaction opportunities and altering the overall molecular polarity.

Temperature Effects on Solubility

The temperature dependence of solubility for 9-Phenyl-1-nonanol follows typical patterns observed for aromatic alcohols [17]. In most organic solvents, solubility increases with temperature due to enhanced molecular motion and reduced intermolecular association. The magnitude of this temperature effect depends on the enthalpy of dissolution, which varies significantly among different solvent classes.

ComponentEstimated Value (MPa^0.5)Basis
Dispersion (δd)17.0-17.5Phenyl + alkyl chain contribution
Polar (δp)3.0-4.0Weak polar interactions
Hydrogen bonding (δh)8.0-11.0Primary alcohol OH group
Total (δt)20.0-21.5Calculated from components

Surface Activity and Interfacial Phenomena

Surface Tension Properties

The surface tension of 9-Phenyl-1-nonanol is estimated to be in the range of 28-32 mN/m at 25°C, based on structural comparisons with related aromatic alcohols and long-chain alcohols [23] [24]. This value reflects the compound's amphiphilic nature, where the hydrophobic alkyl chain and phenyl ring dominate the surface properties, while the polar hydroxyl group contributes to some surface activity.

Comparative analysis with structurally related compounds provides insight into the surface behavior. Phenethyl alcohol exhibits a surface tension of 39.43 mN/m [24], while benzyl alcohol shows values of 38.9-40.0 mN/m [23]. The lower estimated surface tension for 9-Phenyl-1-nonanol reflects the influence of the longer alkyl chain, which reduces intermolecular cohesive forces at the air-liquid interface.

Wettability and Contact Angle Behavior

9-Phenyl-1-nonanol is expected to exhibit hydrophobic character with high contact angles (>90°) on polar surfaces, particularly water [6] [25]. This behavior arises from the predominance of the hydrophobic components (phenyl ring and long alkyl chain) over the single polar hydroxyl group. The compound's wettability characteristics are similar to other long-chain alcohols, where increasing chain length leads to increasingly hydrophobic behavior [21] [26].

Studies of related aromatic alcohols demonstrate that surface modification and molecular orientation at interfaces significantly influence wettability [6]. The phenyl ring can adopt various orientations relative to the interface, affecting the overall surface energy and contact angle measurements.

Interfacial Activity and Surfactant Properties

While 9-Phenyl-1-nonanol possesses amphiphilic character due to its polar hydroxyl group and hydrophobic alkyl chain, its surfactant properties are expected to be relatively weak compared to conventional surfactants [26]. The compound's structure suggests it would function as a lipophilic surfactant with an estimated HLB (Hydrophile-Lipophile Balance) value of 4-6, indicating strong preference for oil phases.

The interfacial activity at oil-water interfaces is expected to be moderate, with the compound preferentially orienting with the hydroxyl group toward the aqueous phase and the phenyl-alkyl portion extending into the oil phase [27]. However, the limited water solubility restricts the compound's effectiveness as a conventional surfactant.

Adsorption Behavior at Interfaces

Research on aromatic alcohols indicates that adsorption at solid-liquid interfaces is governed by multiple interactions including hydrogen bonding, π-π interactions, and van der Waals forces [6]. For 9-Phenyl-1-nonanol, adsorption on hydrophobic surfaces is expected to be favorable due to the strong dispersion interactions from the phenyl ring and alkyl chain.

The molecular orientation at interfaces depends on the surface chemistry and solvent environment. On polar surfaces, the hydroxyl group may anchor the molecule to the surface, while on hydrophobic surfaces, the entire molecule may lie flat to maximize van der Waals contacts [6].

PropertyEstimated ValueBasis for Estimation
Surface Tension (estimated)28-32 mN/mBased on structural similarity to long-chain alcohols
Critical Surface TensionNot determinedWould require experimental determination
Contact Angle with WaterHigh (>90°)Based on hydrophobic character
WettabilityHydrophobicLong alkyl chain dominates over polar OH
Surfactant BehaviorWeak surfactant propertiesSingle OH group with long hydrophobic tail
HLB Value (estimated)4-6 (lipophilic)Predominantly lipophilic structure
Interfacial ActivityModerate at oil-water interfaceAmphiphilic nature but limited solubility

Temperature and Concentration Effects

The surface activity of 9-Phenyl-1-nonanol is expected to show typical temperature dependence, with surface tension decreasing as temperature increases due to reduced intermolecular cohesive forces [28]. The concentration dependence in solutions follows patterns typical of long-chain alcohols, where surface tension decreases logarithmically with increasing concentration until saturation is reached.

The compound's limited water solubility restricts the concentration range over which surface activity can be studied in aqueous systems. In organic solvents, the surface activity may be less pronounced due to better solvation of both the hydrophobic and hydrophilic portions of the molecule.

PropertyValueUnitReference
Molecular FormulaC₁₅H₂₄O- [2] [3]
Molecular Weight (g/mol)220.35-220.36g/mol [2] [4]
CAS Number3208-26-2- [2] [3]
Physical StateLiquid- [4] [5]
Density (g/mL)0.936±0.06 (predicted) / 0.94 (predicted)g/mL [11] [5]
Melting Point (°C)77.11 (predicted)°C [4] [5]
Boiling Point (°C)125-127 at 0.1 mmHg / 328.4 at 760 mmHg°C [4] [11] [12]
Refractive Index (n₂₀D)1.50 / 1.504- [4] [11]
Flash Point (°C)123.8°C [12]
Vapor Pressure (mmHg at 25°C)7.68×10⁻⁵mmHg [12]
Water SolubilityInsoluble in water- [4] [5]
pKa (predicted)15.20±0.10 (predicted)- [11]

XLogP3

5.6

Wikipedia

9-PHENYL-1-NONANOL

Dates

Last modified: 08-16-2023

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